molecular formula C34H66O2 B1593898 Oleyl palmitate CAS No. 2906-55-0

Oleyl palmitate

Cat. No. B1593898
CAS RN: 2906-55-0
M. Wt: 506.9 g/mol
InChI Key: ZCVXZRVTVSAZJS-UHFFFAOYSA-N
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Description

Oleyl palmitate, also known as palmitic acid oleyl ester, is a compound with the empirical formula C34H66O2 . It has a molecular weight of 506.89 .


Synthesis Analysis

Oleyl palmitate can be synthesized through the process of transesterification . In one study, palm olein was used as a fatty acid donor for the transesterification reactant . The reaction was catalyzed by Carica papaya Lipase (CPL) in a solvent-free system .


Molecular Structure Analysis

The molecular structure of oleyl palmitate consists of 34 carbon atoms, 66 hydrogen atoms, and 2 oxygen atoms . Its monoisotopic mass is 506.506287 Da .


Chemical Reactions Analysis

Oleyl palmitate can undergo various chemical reactions. For instance, it can be used in the green synthesis of glucose palm oleate through a transesterification process .


Physical And Chemical Properties Analysis

Oleyl palmitate has a density of 0.9±0.1 g/cm3 . Its boiling point is 573.5±29.0 °C at 760 mmHg . The compound has a molar refractivity of 161.4±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 31 freely rotating bonds .

Scientific Research Applications

1. Impact on Breast Cancer Cell Proliferation and Apoptosis

Unsaturated fatty acids like oleate stimulate the proliferation of human breast cancer cells, while saturated fatty acids such as palmitate inhibit growth and induce apoptosis. Specifically, palmitate decreases mitochondrial membrane potential and triggers cytochrome c release. Interestingly, the co-supplementation of oleate can mitigate palmitate-induced apoptosis, indicating a potential interplay between these fatty acids in cancer cell dynamics (Hardy et al., 2003).

2. Role in Insulin Resistance and ER Stress

In skeletal muscle cells, oleate has been shown to prevent palmitate-induced endoplasmic reticulum (ER) stress and inflammation, both of which are linked to insulin resistance. Oleate achieves this by activating AMP-activated protein kinase (AMPK), highlighting its potential therapeutic role in managing conditions like type 2 diabetes mellitus (Salvadó et al., 2013).

3. Effects on Cellular Lipid Metabolism

Research on rat adipocytes demonstrates that saturated fatty acids like palmitate can acutely stimulate glucose transport and eventually lead to insulin resistance after prolonged exposure. Oleate, however, does not stimulate glucose transport and may protect against the development of insulin resistance (Hunnicutt et al., 1994).

4. Influence on Cardiolipin Levels and Apoptosis

Palmitate-induced apoptosis in breast cancer cells involves a decrease in cardiolipin levels and altered mitochondrial function. Oleate's antiapoptotic action seems to involve restoration of cardiolipin levels, suggesting its potential in modulating mitochondrial integrity and function (Buratta et al., 2008).

5. Role in Cardiovascular Health

Studies indicate a differential impact of oleate and palmitate on cardiovascular health. For instance, oleate protects against cardiovascular insulin resistance and may improve endothelial dysfunction in response to inflammatory signals. This suggests its potential cardioprotective role, distinct from the effects of saturated fatty acids like palmitate (Perdomo et al., 2015).

Future Directions

Oleyl palmitate and similar compounds have potential applications in various fields. For instance, glucose palm oleate, synthesized from palm olein and glucose, has been shown to be a potential alternative natural surfactant for cosmetic application . This indicates the potential for oleyl palmitate to be used in similar applications.

properties

IUPAC Name

[(Z)-octadec-9-enyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVXZRVTVSAZJS-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883904
Record name Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Molecular Weight

506.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleyl palmitate

CAS RN

2906-55-0
Record name Oleyl palmitate
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Record name Oleyl palmitate
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Record name Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Record name Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Record name (Z)-octadec-9-enyl palmitate
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Record name OLEYL PALMITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
SM Radzi, NM Yunus, SS Othman… - … of Chemistry and …, 2011 - search.proquest.com
… Abstract: High performance enzymatic synthesis of oleyl palmitate, a wax ester was carried out by … the relationship between the factors and response in the synthesis of oleyl palmitate. …
Number of citations: 4 search.proquest.com
ER Gunawan, M Basri, MBA Rahman… - Journal of oleo …, 2004 - jstage.jst.go.jp
… As expected oleyl palmitate gave the highest percentage yield (35%) compared to other wax esters. After 7h, the percentage yield was relatively constant. This may be due to the …
Number of citations: 49 www.jstage.jst.go.jp
MBA Rahman, QY Huan, BA Tejo, M Basri… - Chemical Physics …, 2009 - Elsevier
… A system containing a total of 24 molecules of POEs (mixture of 9 oleyl oleate, 10 oleyl palmitate, 1 oleyl sterate, 2 oleyl linoleate, 1 oleyl laurate, and 1 oleyl myristate) and 60 …
Number of citations: 29 www.sciencedirect.com
J Oconnor, SF Petricevic… - Australian Journal of …, 1992 - CSIRO Publishing
… Only the concentration of reactants and products will vary and, in the case of synthesis of oleyl palmitate, these would have been overwhelmingly dissolved in the organic phase. One …
Number of citations: 9 www.publish.csiro.au
RA Karjiban, M Basri, MBA Rahman… - International journal of …, 2012 - mdpi.com
… Here, we aim to investigate the self-assembly of the micelles of oleyl palmitate (OP) and nonionic Tween80 (T80) with and without diclofenac acid (DIF) to understand the drug’s stability …
Number of citations: 22 www.mdpi.com
IA Hansen, JF Mead - … of the Society for Experimental Biology …, 1965 - journals.sagepub.com
… This paper describes some aspects of the metabolism of oleyl palmitate in the gut … oleyl palmitate or oleyl alcohol had been fed. It is possible that the liver accumulates oleyl palmitate …
Number of citations: 43 journals.sagepub.com
RA Karjiban, QY Huan, MBA Rahman… - … Journal of Chemistry, 2015 - researchgate.net
Experimentally determined phase diagram of palm kernel oil-based wax esters (PKOEs) nano-emulsion was selected to explore an atomic insight into the self-assembly of PKOEs nano-…
Number of citations: 4 www.researchgate.net
CJ O'Connor, SF Petricevic… - Journal of the …, 1992 - Wiley Online Library
… alcohol and oleyl palmitate recovered from a biphasic macroemulsion synthesis of oleyl palmitate in a 20% isooctane/80% water {v/v) solvent system was prepared, as described above, …
Number of citations: 22 aocs.onlinelibrary.wiley.com
万倉三正, 飯島憲章, 鹿山光, 相田聡 - 日本水産学会誌, 1987 - jlc.jst.go.jp
… When [1-14C] oleyl palmitate was fed as a dietary wax ester, it was hydrolyzed easily and … In the present results, after force-feeding [1-14C] oleyl alcohol or [1-14C] oleyl palmitate, large …
Number of citations: 27 jlc.jst.go.jp
VN Titov, AV Yakimenko, MY Kotlovskii… - Klinicheskaia …, 2016 - europepmc.org
… -oleyl-palmitate and oleyl-oleyl-oleate). The significant difference was marked in content of positional isomers both of oleyl-oleyl-oleate and oleyl-oleyl-palmitate; … oleyl-oleyl-palmitate as …
Number of citations: 1 europepmc.org

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